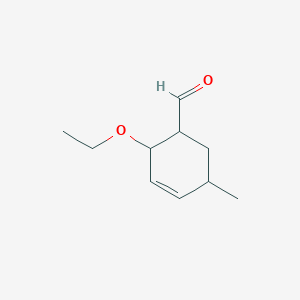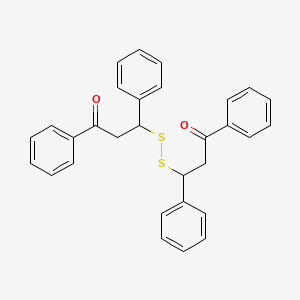
2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, featuring an ethoxy group at the second position, a methyl group at the fifth position, and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Methylation: The methyl group is introduced at the fifth position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Formylation: The aldehyde group is introduced at the first position using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: 2-Ethoxy-5-methylcyclohex-3-ene-1-carboxylic acid.
Reduction: 2-Ethoxy-5-methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. The ethoxy and methyl groups influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylene-6,6-dimethylcyclohex-3-ene-1-carbaldehyde
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
2-Ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
60638-03-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-ethoxy-5-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-5,7-10H,3,6H2,1-2H3 |
InChI Key |
JBMGQUPGMDFKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC(CC1C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)




![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
